4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine
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Overview
Description
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H13Cl2N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine typically involves the reaction of 2,4,5-trichloropyrimidine with 2-(isopropylsulfonyl)aniline under basic conditions. The reaction is carried out in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) with sodium hydride as the base . The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the process involves similar reaction conditions but with larger quantities of reagents and solvents. The reaction is typically carried out in a reactor with controlled temperature and stirring to ensure uniform mixing and efficient heat transfer . The product is then purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH) in DMF/DMSO solvent mixture.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as the catalyst.
Major Products
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry[][6].
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it has been studied as an inhibitor of anaplastic lymphoma kinase (ALK), which is involved in the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- 2,4,5-Trichloropyrimidine
- 2-(Isopropylsulfonyl)aniline
Uniqueness
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of specific enzymes makes it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H13Cl2N3O2S |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
4,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-13-16-7-9(14)12(15)18-13/h3-8H,1-2H3,(H,16,17,18) |
InChI Key |
JCCXCASPJACXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
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